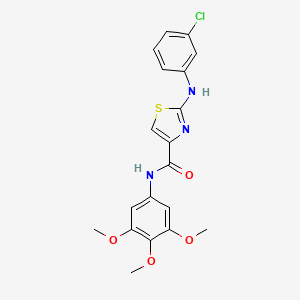
2-((3-chlorophenyl)amino)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-chlorophenyl)amino)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18ClN3O4S and its molecular weight is 419.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-((3-chlorophenyl)amino)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H18ClN3O3S
- Molecular Weight : 373.85 g/mol
Anticancer Properties
Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant anticancer activity. The compound has been synthesized as part of a series aimed at exploring the anticancer potential of thiazole derivatives.
- Cytotoxicity :
- In vitro evaluations against various cancer cell lines (A549, MCF-7, SKOV3) showed potent cytotoxic activity with IC50 values generally below 10 μg/mL. Notably, derivatives with a 3-chlorobenzyl group exhibited the highest potency against MCF-7 cells with IC50 values of 1.14 and 2.41 μg/mL respectively .
- Mechanism of Action :
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study 1 : A series of thiazole derivatives were synthesized and tested for their antiproliferative activity against human tumor cell lines. The most active compounds were found to induce apoptosis and inhibit tubulin polymerization effectively .
- Study 2 : Another investigation focused on the structure-activity relationship (SAR) among thiazole derivatives, revealing that substituents at specific positions significantly influenced their anticancer efficacy .
Table 1: Cytotoxic Activity of Related Thiazole Derivatives
| Compound ID | Cell Line | IC50 (μg/mL) | Mechanism |
|---|---|---|---|
| 5c | MCF-7 | 1.14 | Tubulin inhibition |
| 5d | MCF-7 | 2.41 | Tubulin inhibition |
| CA-4 | Various | 0.03 - 0.9 | Tubulin inhibition |
| Prototype | A549 | <10 | Apoptosis induction |
Properties
IUPAC Name |
2-(3-chloroanilino)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c1-25-15-8-13(9-16(26-2)17(15)27-3)21-18(24)14-10-28-19(23-14)22-12-6-4-5-11(20)7-12/h4-10H,1-3H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPPNHHKMDJQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














